4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5,6-dimethylpyrimidine
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Overview
Description
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with 5,6-dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5,6-dimethylpyrimidine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The protected diamines undergo aza-Michael addition with in situ generated sulfonium salts to yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5,6-dimethylpyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is relevant for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have potential therapeutic applications.
Uniqueness
What sets 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5,6-dimethylpyrimidine apart is its unique combination of substituents on the piperazine and pyrimidine rings, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5,6-dimethylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-6-5-7-17(14(13)2)22-8-10-23(11-9-22)19(24)18-15(3)16(4)20-12-21-18/h5-7,12H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCICSVXBGPMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=NC(=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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